molecular formula C16H11Cl2N3O2 B2723677 N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide CAS No. 2094929-98-1

N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide

Cat. No.: B2723677
CAS No.: 2094929-98-1
M. Wt: 348.18
InChI Key: FTQIIUCXBMJBQK-UHFFFAOYSA-N
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Description

N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide is a synthetic organic compound characterized by the presence of cyano, dichlorophenyl, and formamidobenzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide typically involves the reaction of 2,3-dichlorobenzyl cyanide with 4-formamidobenzoic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2,3-dichlorobenzyl cyanide+4-formamidobenzoic acidThis compound\text{2,3-dichlorobenzyl cyanide} + \text{4-formamidobenzoic acid} \rightarrow \text{this compound} 2,3-dichlorobenzyl cyanide+4-formamidobenzoic acid→this compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the dichlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The formamidobenzamide moiety can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[Cyano-(2,3-dichlorophenyl)methyl]-2-(dimethylamino)acetamide
  • N-[Cyano-(2,3-dichlorophenyl)methyl]-4-methylbenzamide

Uniqueness

N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide is unique due to the presence of the formamidobenzamide moiety, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this functional group or possess different substituents.

Properties

IUPAC Name

N-[cyano-(2,3-dichlorophenyl)methyl]-4-formamidobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c17-13-3-1-2-12(15(13)18)14(8-19)21-16(23)10-4-6-11(7-5-10)20-9-22/h1-7,9,14H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQIIUCXBMJBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(C#N)NC(=O)C2=CC=C(C=C2)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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